REACTION_CXSMILES
|
[C:1]([C:3]1[C:9]([CH3:10])=[C:8]([C:11]#[N:12])[CH:7]=[CH:6][C:4]=1[NH2:5])#[N:2].Cl.Cl[C:15]([NH2:17])=[NH:16].CS(C)(=O)=O.[OH-].[Na+]>O>[NH2:17][C:15]1[N:16]=[C:1]([NH2:2])[C:3]2[C:4](=[CH:6][CH:7]=[C:8]([C:11]#[N:12])[C:9]=2[CH3:10])[N:5]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(N)C=CC(=C1C)C#N
|
Name
|
|
Quantity
|
0.44 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC(=N)N
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated to 170°-175° C
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The solids were triturated with methanol
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC2=CC=C(C(=C2C(=N1)N)C)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.167 g | |
YIELD: CALCULATEDPERCENTYIELD | 43.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |